
(2',3'-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound with the molecular formula C14H8Cl2FN It is a derivative of biphenyl, featuring two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Halogenation: The biphenyl derivative undergoes halogenation to introduce chlorine and fluorine atoms at specific positions on the biphenyl ring.
Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl derivative is replaced by the nitrile group.
Industrial Production Methods
Industrial production methods for (2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile may involve large-scale halogenation and nitrile introduction reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The halogen atoms on the biphenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Applications De Recherche Scientifique
(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical products.
Mécanisme D'action
The mechanism of action of (2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s halogen and nitrile groups can participate in various chemical interactions, influencing its reactivity and biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid: This compound is similar in structure but contains an acetic acid group instead of an acetonitrile group.
(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol: This compound features a methanol group in place of the acetonitrile group.
Uniqueness
(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile is unique due to its specific combination of halogen atoms and the acetonitrile group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C14H8Cl2FN |
|---|---|
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
2-[2-(2,3-dichlorophenyl)-4-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-13-3-1-2-11(14(13)16)12-8-10(17)5-4-9(12)6-7-18/h1-5,8H,6H2 |
Clé InChI |
JXGBTZLCOKOELC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


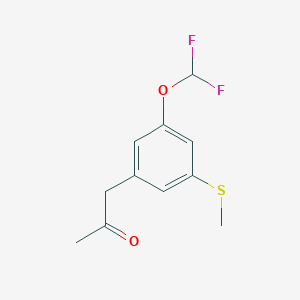
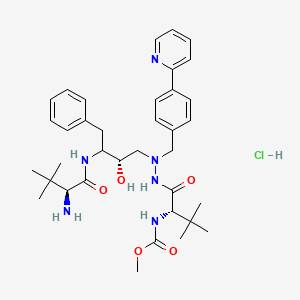
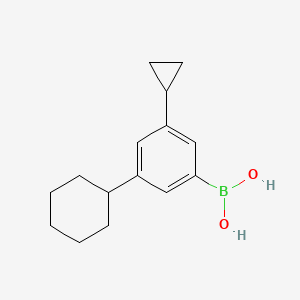
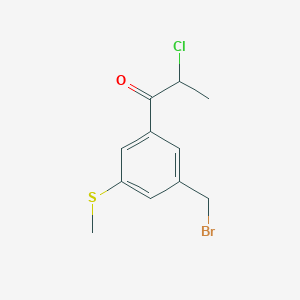
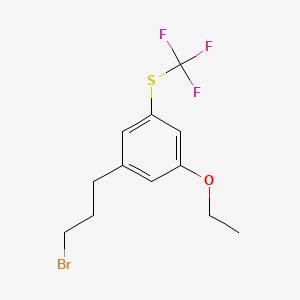
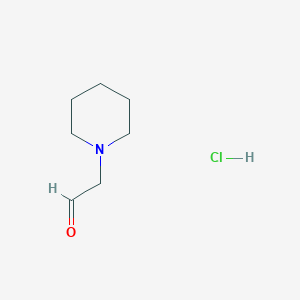
![2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-](/img/structure/B14073285.png)
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14073288.png)
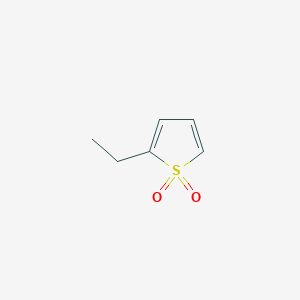

![(1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one](/img/structure/B14073299.png)


![(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14073316.png)
